

# Oxalyl fluoride as a fluorinating agent in organic synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Oxalyl fluoride**

Cat. No.: **B1294776**

[Get Quote](#)

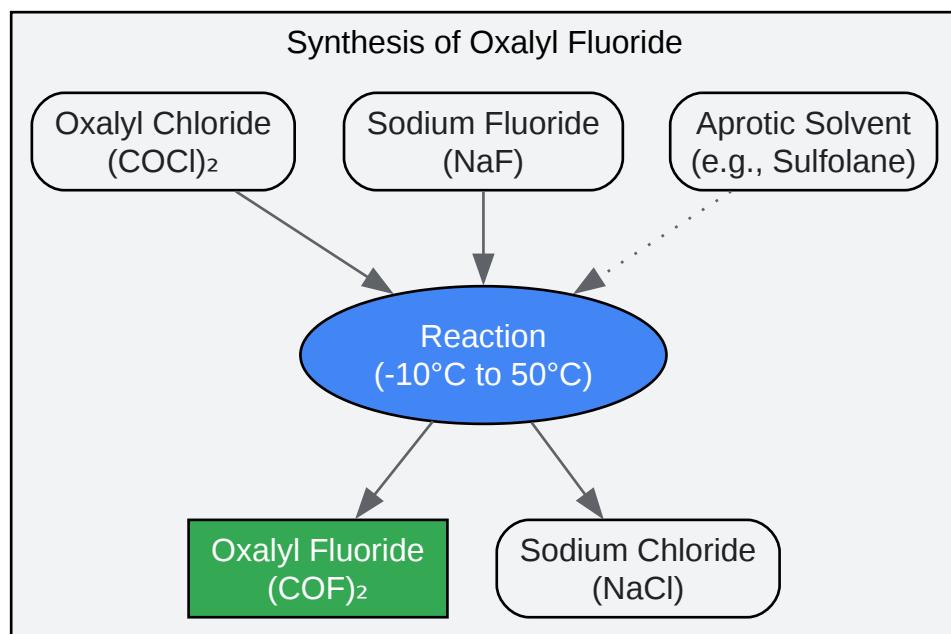
An In-depth Technical Guide to **Oxalyl Fluoride** as a Fluorinating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Oxalyl fluoride**, with the chemical formula  $(COF)_2$ , is a highly reactive, colorless liquid that serves as a valuable reagent in organofluorine chemistry.<sup>[1][2]</sup> As a fluorinated derivative of oxalic acid, its dual carbonyl-fluoride functionality allows for diverse reactivity, making it a powerful agent for introducing fluorine into organic molecules.<sup>[2]</sup> The incorporation of fluorine can significantly alter the physical, chemical, and biological properties of a molecule, a strategy widely employed in the development of pharmaceuticals and agrochemicals.<sup>[3]</sup> This guide provides a comprehensive overview of the synthesis, properties, and primary applications of **oxalyl fluoride** as a fluorinating agent, with a focus on detailed experimental protocols and safety considerations.

## Synthesis of Oxalyl Fluoride


The most common laboratory and industrial synthesis of **oxalyl fluoride** involves the metathesis reaction of oxalyl chloride with an alkali metal fluoride, typically sodium fluoride ( $NaF$ ).<sup>[1][4]</sup> The reaction is generally performed in an aprotic solvent. Another method involves the direct synthesis from carbon monoxide using dioxygenyl salts.<sup>[2]</sup>

## Experimental Protocol: Synthesis from Oxalyl Chloride

A patented method describes the reaction of oxalyl chloride with finely divided sodium fluoride ( $\leq 10 \mu\text{m}$ ) in an aprotic solvent, such as sulfolane, at a temperature between  $-10^\circ\text{C}$  and  $50^\circ\text{C}$ . This process can achieve yields of over 90%.<sup>[5]</sup>

#### General Procedure:

- In a suitable reaction vessel, a suspension of finely powdered, dry sodium fluoride in an aprotic solvent (e.g., tetramethylene sulfone or sulfolane) is prepared.
- The suspension is cooled to the desired temperature (e.g.,  $0^\circ\text{C}$ ).
- Oxalyl chloride is added dropwise to the stirred suspension.
- The reaction mixture is stirred for several hours at a controlled temperature.
- The volatile **oxalyl fluoride** product is then isolated from the reaction mixture by distillation under reduced pressure and collected in a cold trap. The purity can be confirmed by infrared spectroscopy, which shows sharp absorption peaks around  $1861 \text{ cm}^{-1}$  and  $1872 \text{ cm}^{-1}$ .<sup>[5]</sup>

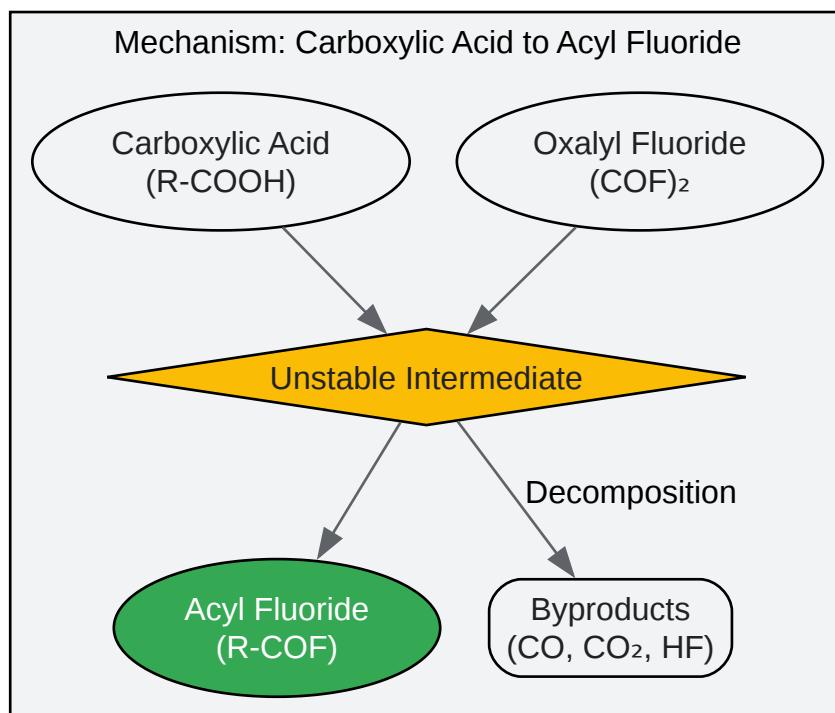


[Click to download full resolution via product page](#)

Synthesis of **Oxalyl Fluoride** from Oxalyl Chloride.

## Physical and Chemical Properties

**Oxalyl fluoride** is a volatile and highly reactive compound. Its key physical properties are summarized in the table below.


| Property          | Value                                                                                          | Reference(s)                            |
|-------------------|------------------------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>2</sub> F <sub>2</sub> O <sub>2</sub>                                                   | <a href="#">[1]</a>                     |
| Molar Mass        | 94.017 g/mol                                                                                   | <a href="#">[1]</a>                     |
| Appearance        | Colorless liquid                                                                               | <a href="#">[1]</a> <a href="#">[2]</a> |
| Boiling Point     | 26.6 °C                                                                                        | <a href="#">[1]</a>                     |
| Melting Point     | -3 °C                                                                                          | <a href="#">[1]</a>                     |
| Solubility        | Insoluble in water; Soluble in organic solvents like dichloromethane, chloroform, and acetone. | <a href="#">[3]</a>                     |

## Core Application: Conversion of Carboxylic Acids to Acyl Fluorides

The primary and most well-documented application of **oxalyl fluoride** in organic synthesis is the conversion of carboxylic acids to their corresponding acyl fluorides. This transformation is highly efficient and proceeds under mild conditions. Acyl fluorides are valuable synthetic intermediates that exhibit a favorable balance of stability and reactivity, making them superior to more common acyl chlorides in many applications, including peptide synthesis and Friedel-Crafts acylations.[\[6\]](#)[\[7\]](#)

## General Reaction and Mechanism

The reaction proceeds by nucleophilic attack of the carboxylic acid on one of the carbonyl carbons of **oxalyl fluoride**, followed by the collapse of the tetrahedral intermediate to release the acyl fluoride, carbon dioxide, carbon monoxide, and hydrogen fluoride.



[Click to download full resolution via product page](#)

Conversion of a carboxylic acid to an acyl fluoride.

## Detailed Experimental Protocol

The following general procedure is adapted from the work of Tullock and Coffman (1960).<sup>[4]</sup>

### Materials:

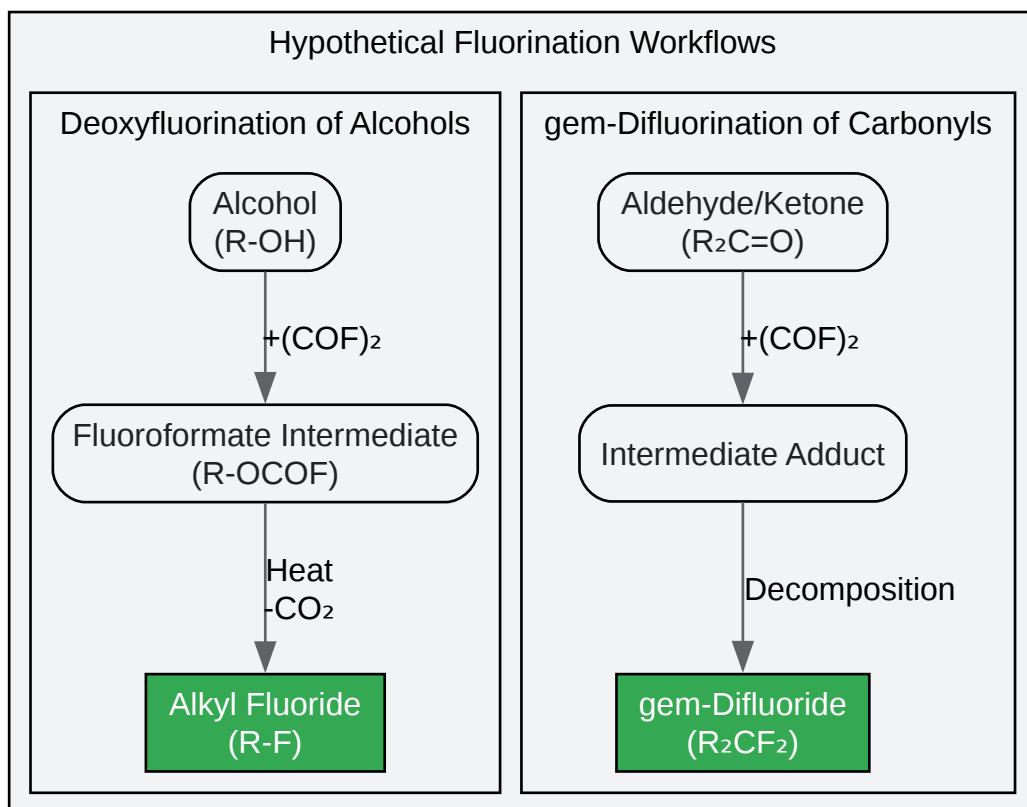
- Carboxylic acid
- **Oxalyl fluoride**
- Inert solvent (e.g., acetonitrile, dichloromethane)
- Reaction vessel equipped with a stirrer and a reflux condenser (or cold trap)

### Procedure:

- A solution of the carboxylic acid in an inert solvent is prepared in the reaction vessel.

- The solution is cooled in an ice bath.
- **Oxalyl fluoride** is slowly added to the cooled solution. A gentle evolution of gas (CO, CO<sub>2</sub>, HF) is typically observed.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the gas evolution ceases.
- The solvent and any excess **oxalyl fluoride** are removed under reduced pressure to yield the crude acyl fluoride, which can be purified by distillation.

## Quantitative Data: Synthesis of Acyl Fluorides


The following table summarizes results from the foundational literature on this transformation.

[4]

| Carboxylic Acid Substrate | Product Acyl Fluoride | Yield (%) |
|---------------------------|-----------------------|-----------|
| Acetic Acid               | Acetyl Fluoride       | 85        |
| Propionic Acid            | Propionyl Fluoride    | 90        |
| Butyric Acid              | Butyryl Fluoride      | 92        |
| Isobutyric Acid           | Isobutyryl Fluoride   | 88        |
| Pivalic Acid              | Pivaloyl Fluoride     | 80        |
| Benzoic Acid              | Benzoyl Fluoride      | 95        |

## Other Potential Fluorination Reactions

While the conversion of carboxylic acids is well-established, the use of **oxalyl fluoride** for other key fluorination reactions, such as the deoxyfluorination of alcohols and the gem-difluorination of carbonyls, is not well-documented in modern literature. These transformations are typically carried out with a variety of other specialized reagents. However, the reactivity of **oxalyl fluoride** suggests these transformations are theoretically possible, likely proceeding through intermediate species like fluoroformate esters or adducts with carbonyls.



[Click to download full resolution via product page](#)

Plausible pathways for other fluorination reactions.

Commonly Used Reagents for Other Fluorinations:

- Deoxyfluorination of Alcohols: DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, PyFluor, and AlkylFluor are frequently used.[8][9]
- Gem-difluorination of Aldehydes and Ketones: DAST and Deoxo-Fluor are effective for this transformation.

## Safety and Handling

**Oxalyl fluoride** is a hazardous substance that requires strict safety protocols.

- Toxicity and Hazards: It is highly toxic, corrosive, and a severe irritant to the skin, eyes, and respiratory system.[2] Inhalation and dermal exposure can be fatal.[2] It reacts violently with water.

- Personal Protective Equipment (PPE): When handling **oxalyI fluoride**, it is imperative to use appropriate PPE, including chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[2]
- Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as water, bases, alcohols, and metals.
- Emergency Procedures:
  - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
  - Skin Contact: Immediately flush the skin with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
  - Spills: Evacuate the area. Use appropriate PPE and contain the spill with an inert absorbent material. Prevent it from entering drains.

## Conclusion

**OxalyI fluoride** is a potent and highly efficient reagent, primarily utilized for the conversion of carboxylic acids to acyl fluorides, a reaction that proceeds under mild conditions with high yields. While its high reactivity suggests potential for other fluorination reactions, the modern synthetic literature favors other specialized reagents for transformations such as the deoxyfluorination of alcohols and gem-difluorination of carbonyl compounds. For researchers requiring access to acyl fluorides, **oxalyI fluoride** remains a valuable tool, provided that its significant hazards are managed with strict adherence to safety protocols. Its role as a foundational reagent in organofluorine chemistry underscores the ongoing importance of developing and understanding new fluorination methodologies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. Buy Oxalyl fluoride | 359-40-0 [smolecule.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Oxalyl fluoride - Wikipedia [en.wikipedia.org]
- 5. patents.justia.com [patents.justia.com]
- 6. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. thieme-connect.com [thieme-connect.com]
- To cite this document: BenchChem. [Oxalyl fluoride as a fluorinating agent in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294776#oxalyl-fluoride-as-a-fluorinating-agent-in-organic-synthesis>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)